3-Chlorocyclobutane-1-carbonitrile

Description

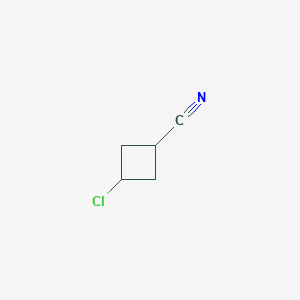

3-Chlorocyclobutane-1-carbonitrile (C₄H₅ClN) is a halogenated cyclobutane derivative featuring a chlorine atom at the 3-position and a nitrile group at the 1-position of the cyclobutane ring. Its molecular weight is 102.55 g/mol. The compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for developing bioactive molecules. The cyclobutane ring introduces significant ring strain, which influences its reactivity, particularly in ring-opening or functionalization reactions. The electron-withdrawing nitrile group enhances electrophilicity, while the chlorine atom contributes to steric and electronic effects, modulating its stability and interaction with nucleophiles .

Properties

IUPAC Name |

3-chlorocyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN/c6-5-1-4(2-5)3-7/h4-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCOKURETJQQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-Chlorocyclobutane-1-carbonitrile is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of novel reaction mechanisms and pathways.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives have shown potential as inhibitors of specific enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may possess therapeutic properties.

Mechanism of Action

The mechanism by which 3-chlorocyclobutane-1-carbonitrile exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The chlorine atom and nitrile group make it a versatile intermediate in organic synthesis. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. 2-Chlorocyclobutane-1-carbonitrile

b. 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile

- Structure: A phenyl ring substituted with chlorine at the 3-position is attached to the cyclobutane ring (Cas No. 28049-60-7, M.Wt 191.66 g/mol).

- Solubility: This compound is typically dissolved in dimethyl sulfoxide (DMSO) at 10 mM concentrations, whereas the non-aromatic 3-Chlorocyclobutane-1-carbonitrile may exhibit higher solubility in less polar solvents like tetrahydrofuran (THF) due to the absence of a bulky phenyl group .

- Storage : The phenyl-substituted derivative requires refrigeration (2–8°C) for stability, while the simpler cyclobutane analog may remain stable at room temperature owing to reduced steric complexity .

Halogen Variation: Bromine vs. Chlorine

a. 3-Bromocyclobutane-1-carbonitrile

- Reactivity : The bromine atom’s larger size and polarizability enhance its leaving-group ability in nucleophilic substitution reactions compared to chlorine.

- Melting Point : Brominated analogs generally exhibit higher melting points (e.g., ~85–90°C) due to stronger van der Waals interactions.

Ring Size Comparison

a. 3-Chlorocyclopropane-1-carbonitrile

- Ring Strain : The cyclopropane ring’s higher strain (~27 kcal/mol vs. cyclobutane’s ~26 kcal/mol) increases reactivity in ring-opening reactions.

- Applications : Cyclopropane derivatives are more frequently employed in [2+1] cycloadditions, whereas cyclobutane analogs are preferred in photochemical transformations.

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Table 2: Reactivity Comparison

| Compound | Ring Strain (kcal/mol) | Preferred Reactions |

|---|---|---|

| This compound | ~26 | Photocycloaddition, Alkylation |

| 3-Chlorocyclopropane-1-carbonitrile | ~27 | [2+1] Cycloaddition |

Biological Activity

3-Chlorocyclobutane-1-carbonitrile (C5H6ClN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, vasorelaxant effects, and antimicrobial activity based on recent studies.

This compound is a chlorinated cyclobutane derivative with a nitrile functional group. Its structure can be represented as follows:

The presence of the nitrile group contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of carbonitriles, including this compound, exhibit significant anticancer properties. A notable study evaluated various carbonitrile derivatives against breast cancer cell lines, MCF-7 and MDA-MB 231. The findings indicated that certain derivatives showed promising cytotoxic effects:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3d | MCF-7 | 4.55 ± 0.88 |

| 3d | MDA-MB 231 | 9.87 ± 0.89 |

| 5-Fluorouracil | MCF-7 | 7.10 ± 0.90 |

| 5-Fluorouracil | MDA-MB 231 | 15.10 ± 0.90 |

Key Findings:

- Compound 3d (a derivative related to this compound) exhibited superior cytotoxicity compared to the standard chemotherapeutic agent 5-fluorouracil in both cell lines .

- The mechanism of action involved apoptosis induction and cell cycle arrest at the S phase, indicating its potential as a therapeutic agent for breast cancer .

Vasorelaxant Activity

In addition to its anticancer properties, some studies have explored the vasorelaxant effects of carbonitrile derivatives. Compounds structurally related to this compound were evaluated for their ability to induce vasodilation:

| Compound | IC50 (μM) |

|---|---|

| Pyridine Derivative | 437.9 - 584.5 |

These compounds demonstrated moderate vasodilatory effects, suggesting a dual therapeutic potential in managing cardiovascular issues alongside cancer treatment .

Antimicrobial Activity

The antimicrobial properties of carbonitriles have also been investigated. A study reported the synthesis of various carbonitrile compounds, including derivatives of cyclobutane, which were screened for antibacterial and antifungal activity using the disc diffusion method against several microorganisms:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Positive |

| Escherichia coli | Moderate |

| Candida albicans | Negative |

The results indicated that while some derivatives showed promising antibacterial activity, others were less effective against fungal strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.